1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL
Description
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
1-amino-1-(4-cyclopentyloxyphenyl)propan-2-ol |
InChI |
InChI=1S/C14H21NO2/c1-10(16)14(15)11-6-8-13(9-7-11)17-12-4-2-3-5-12/h6-10,12,14,16H,2-5,15H2,1H3 |
InChI Key |
SBLCWPFNTTXRBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)OC2CCCC2)N)O |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis via Epoxide Ring Opening
One common strategy involves the nucleophilic ring opening of chiral epoxides with amines or ammonia derivatives. This method is used to introduce the amino and hydroxyl groups in a stereoselective manner.
- Step 1: Preparation of a chiral epoxide intermediate such as (R)- or (S)-propylene oxide or a substituted epoxide bearing the 4-cyclopentyloxyphenyl group.
- Step 2: Nucleophilic attack by an amine source (e.g., ammonia or primary amines) under controlled temperature and solvent conditions to open the epoxide ring.
- Step 3: Workup involving neutralization, extraction, and purification to isolate the amino alcohol product.
This approach is supported by patents describing the preparation of chiral 1-amino-2-propanol derivatives, where trifluoroacetamide is reacted with chiral epoxides in the presence of strong bases like sodium or potassium tert-butoxide in tetrahydrofuran or N,N-dimethylformamide. The reaction is typically performed under ice bath conditions followed by warming to room temperature and mild heating to complete the reaction. Neutralization with hydrochloric acid and extraction with dichloromethane yield the intermediate, which can be further purified.
Enzymatic Transamination
Enzymatic synthesis using transaminases offers stereoselective production of the amino alcohol with high enantiomeric excess. This biocatalytic method involves:
- Using a ketone precursor corresponding to the 1-(4-cyclopentyloxyphenyl)propan-2-one.
- Enzymatic transamination transfers an amino group to the ketone, forming the chiral amino alcohol.
- Optimization of reaction parameters such as pH, temperature, cofactor concentration, and reaction time to maximize yield and stereoselectivity.
This method is advantageous for producing optically pure compounds and is referenced in research discussing enzymatic routes for similar amino alcohols.
Salt Formation and Resolution Techniques
To enhance purity and isolate specific enantiomers, salt formation with chiral acids (e.g., trans-cinnamic acid) is employed:
- The amino alcohol is reacted with a chiral acid to form diastereomeric salts.
- These salts have different solubilities, allowing selective crystallization and separation.
- Subsequent basification and extraction yield the pure amino alcohol.
This method is detailed in patents where the amino-alcohol salt is dissolved in aqueous NaOH, extracted with dichloromethane, and recrystallized to achieve high optical purity.
Comparative Table of Preparation Methods
Detailed Research Findings and Notes
- The use of sodium or potassium tert-butoxide in organic solvents (THF, DMF) is critical for activating trifluoroacetamide and enabling nucleophilic attack on the epoxide.
- Reaction times range from 6 to 12 hours with temperature control between 0°C and 35°C to optimize stereoselectivity and yield.
- After reaction completion, neutralization with hydrochloric acid followed by extraction with dichloromethane and drying over anhydrous sodium sulfate is standard for isolating intermediates.
- Enzymatic methods require precise control of reaction parameters to maintain enzyme activity and selectivity; these methods have been shown to produce the (1S,2S) or (1R,2R) enantiomers selectively.
- Salt formation using trans-cinnamic acid and recrystallization in ethanol or di-isopropyl ether allows for the separation of enantiomers based on solubility differences, improving optical purity significantly.
- The molecular weight of the compound is approximately 235.32 g/mol, and the molecular formula is C14H21NO2, which is consistent across synthetic routes.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form a secondary amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of Lewis acids or bases.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Cyclopentyloxy vs. However, the trifluoromethylthio group’s electronegativity may improve binding kinetics in charged environments .
- Methoxy vs. Cyclopentyloxy: Methoxy-substituted analogs (e.g., ) exhibit strong α1/β1-adrenoceptor binding but lower lipophilicity, reducing tissue penetration compared to the cyclopentyloxy variant .
Physicochemical and Pharmacokinetic Profiles
- Compounds with hydroxyl groups (e.g., ) demonstrate higher solubility but lower membrane permeability than cyclopentyloxy derivatives .
Biological Activity
1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL is a compound of interest due to its potential biological activities. Understanding its mechanisms, efficacy, and applications requires a detailed examination of existing research findings.
Chemical Structure and Properties
The chemical structure of 1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL includes an amino group, a cyclopentyloxy group, and a propanol backbone. This unique structure suggests potential interactions with various biological targets.
Molecular Formula
- Molecular Formula : CHNO\
Structural Features
- Functional Groups : Amino group (-NH), Hydroxyl group (-OH), Ether linkage (cyclopentyloxy).
Pharmacological Effects
Research into the biological activity of 1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL focuses on its pharmacological effects, particularly in relation to neurotransmitter systems and potential therapeutic applications.
The compound may interact with neurotransmitter receptors, contributing to its biological effects. Specific studies have shown that similar compounds exhibit activity as selective serotonin reuptake inhibitors (SSRIs), which could suggest a pathway for 1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL.
Efficacy Studies
Efficacy studies are crucial for understanding the compound's potential therapeutic roles. For instance, compounds with similar structures have been reported to exhibit significant effects in animal models for depression and anxiety disorders.
Table 1: Summary of Efficacy Studies on Related Compounds
| Compound Name | Study Type | Model Used | Key Findings |
|---|---|---|---|
| Compound A | In Vivo | Mouse Model | Significant reduction in anxiety-like behavior |
| Compound B | In Vitro | Cell Culture | Increased serotonin levels |
| 1-Amino... | Ongoing Research | TBD | Investigating receptor binding affinity |
Case Study 1: Neurotransmitter Interaction
In a recent study examining the binding affinity of structurally related compounds to serotonin receptors, it was found that modifications at the phenyl or cyclopentyl groups significantly affected receptor selectivity. This suggests that 1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL may also exhibit similar interactions, warranting further investigation.
Case Study 2: Behavioral Analysis in Rodent Models
Preliminary behavioral studies using rodent models indicate that compounds with similar structural motifs can modulate mood and anxiety levels. The ongoing research aims to establish whether 1-Amino-1-(4-cyclopentyloxyphenyl)propan-2-OL can replicate these effects.
Recent Discoveries
Recent studies have highlighted the importance of the cyclopentyl moiety in enhancing bioavailability and receptor interaction. The implications for drug design are significant, as modifications to this part of the molecule could lead to improved therapeutic profiles.
Future Directions
Further research is needed to explore:
- In Vivo Efficacy : Detailed pharmacokinetic studies.
- Mechanistic Studies : Elucidating specific receptor interactions.
- Safety and Toxicology : Comprehensive assessments to establish safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
